molecular formula C6H10Cl2O B601578 5-Chloro-4-methylpentanoyl chloride CAS No. 813452-05-0

5-Chloro-4-methylpentanoyl chloride

Cat. No. B601578
M. Wt: 169.05
InChI Key:
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Description

5-Chloro-4-methylpentanoyl chloride is a chemical compound with the molecular formula C6H10Cl2O and a molecular weight of 169.05 . It is also known as Apixaban Related Compound 3 .


Molecular Structure Analysis

The molecular structure of 5-Chloro-4-methylpentanoyl chloride consists of 6 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The boiling point of 5-Chloro-4-methylpentanoyl chloride is predicted to be 197.8±23.0 °C and its density is predicted to be 1.143±0.06 g/cm3 .

Scientific Research Applications

Impurity Analysis in Synthesis

5-Chlorovaleroyl chloride (5-CVC), a compound closely related to 5-Chloro-4-methylpentanoyl chloride, is extensively used as an alkylating agent in synthesizing pharmaceutical intermediates, active ingredients, and specialty chemicals. Its purity is critical, as impurities directly impact the quality of the final product. A specific and sensitive GC-FID method was developed for determining low-level impurities in 5-CVC, marking the first reported method for this purpose (Tang, Kim, Miller, & Lloyd, 2010).

Structural Effects in Chemical Reactions

The study of tertiary alkyl chlorides, including compounds structurally similar to 5-Chloro-4-methylpentanoyl chloride, provided insights into the Grunwald–Winstein correlations in solvolysis. This research helps understand how different structural elements affect the rates of chemical reactions (Takeuchi, Ohga, Ushino, & Takasuka, 1997).

Gas Phase Reactions

5-Chloro-2-methylpent-2-ene, closely related to 5-Chloro-4-methylpentanoyl chloride, was studied for its decomposition at high temperatures. This research offers insights into the behavior of similar compounds under extreme conditions, which is valuable for understanding reaction kinetics and mechanisms (Chuchani, Martín, Alonso, & Jano, 1981).

Hydride Transfer in Friedel Crafts Reactions

Research on 5,5-Dimethyl-4,5-dihydrofuran-2(3H)-one, a compound related to 5-Chloro-4-methylpentanoyl chloride, revealed the mechanisms of hydride transfer during Friedel Crafts reactions. This has implications for synthetic chemistry and the development of novel reaction pathways (Rae & Woolcock, 1987).

Organotin-based Bifunctional Reagents

The study of organotin-based reagents, including substances structurally akin to 5-Chloro-4-methylpentanoyl chloride, contributes to our understanding of bifunctional reagents in chemical synthesis. This knowledge is crucial for developing new synthetic methodologies (Piers & Karunaratne, 1989).

Magnetic Resonance Studies

Proton magnetic resonance studies of compounds like methyl chloroform and t-butyl chloride, which share similarities with 5-Chloro-4-methylpentanoyl chloride, provide insights into molecular dynamics and interactions, critical for understanding complex chemical systems (Powles & Gutowsky, 1953).

properties

IUPAC Name

5-chloro-4-methylpentanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2O/c1-5(4-7)2-3-6(8)9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOCHMIQWVHCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-methylpentanoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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